4-hydroxy-N'-[(E)-1H-pyrrol-2-ylmethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HYDROXY-N’-[(E)-(1H-PYRROL-2-YL)METHYLIDENE]BENZOHYDRAZIDE is a hydrazone derivative known for its potential applications in various fields, including chemistry, biology, and industry. This compound features a benzohydrazide moiety linked to a pyrrole ring through a methylene bridge, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-N’-[(E)-(1H-PYRROL-2-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-hydroxybenzohydrazide and pyrrole-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-N’-[(E)-(1H-PYRROL-2-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated benzohydrazide derivatives.
Scientific Research Applications
4-HYDROXY-N’-[(E)-(1H-PYRROL-2-YL)METHYLIDENE]BENZOHYDRAZIDE has been studied for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activities.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of 4-HYDROXY-N’-[(E)-(1H-PYRROL-2-YL)METHYLIDENE]BENZOHYDRAZIDE varies depending on its application:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets and pathways.
Corrosion Inhibition: It adsorbs onto the metal surface, forming a protective layer that prevents corrosion.
Comparison with Similar Compounds
Similar Compounds
- 4-HYDROXY-N’-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE
- 4-HYDROXY-N’-[(2-METHOXYNAPHTHALENE)METHYLIDENE]BENZOHYDRAZIDE
Uniqueness
4-HYDROXY-N’-[(E)-(1H-PYRROL-2-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its pyrrole moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications, such as coordination chemistry and biological studies, where the pyrrole ring plays a crucial role in its activity and interactions.
Properties
Molecular Formula |
C12H11N3O2 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-hydroxy-N-[(E)-1H-pyrrol-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C12H11N3O2/c16-11-5-3-9(4-6-11)12(17)15-14-8-10-2-1-7-13-10/h1-8,13,16H,(H,15,17)/b14-8+ |
InChI Key |
DZVXLHBNNBVIPZ-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CNC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
C1=CNC(=C1)C=NNC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.